

# Synthesis and Properties of Carbonyl Dibromide: A Technical Guide

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## Compound of Interest

Compound Name: *Carbonyl dibromide*

Cat. No.: *B3054279*

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## Introduction

**Carbonyl dibromide** ( $\text{COBr}_2$ ), also known as bromophosgene, is a reactive chemical intermediate with significant applications in organic and inorganic synthesis. Its utility stems from its ability to act as a source of the carbonyl group and as a brominating agent. This technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of **carbonyl dibromide**, with a focus on experimental protocols and quantitative data to support research and development activities.

## Synthesis of Carbonyl Dibromide

The most common laboratory-scale synthesis of **carbonyl dibromide** involves the reaction of carbon tetrabromide with concentrated sulfuric acid.

## Experimental Protocol: Synthesis from Carbon Tetrabromide and Sulfuric Acid

Materials:

- Carbon tetrabromide ( $\text{CBr}_4$ )
- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ ,  $d=1.84$ )

- Metallic mercury (Hg) or powdered antimony (Sb) for purification
- Round-bottomed flask
- Reflux condenser
- Heating mantle
- Distillation apparatus

Procedure:

- In a round-bottomed flask equipped with a reflux condenser, 100 g of carbon tetrabromide is placed and gently warmed until it completely melts.
- Slowly, 90 ml of concentrated sulfuric acid is added dropwise to the molten carbon tetrabromide.
- The reaction mixture is then heated to a temperature range of 150-170 °C. The reaction proceeds according to the following equation:  $\text{CBr}_4 + \text{H}_2\text{SO}_4 \rightarrow \text{COBr}_2 + \text{SO}_2 + \text{Br}_2 + \text{H}_2\text{O}$
- Upon completion of the reaction, the crude **carbonyl dibromide** is distilled from the reaction mixture. The distillate will likely be brown due to the presence of bromine impurity.
- Purification:
  - The brown distillate is shaken with small portions of metallic mercury or powdered antimony until the bromine color disappears.
  - The product is then subjected to fractional distillation under reduced pressure to remove any volatile impurities.
- The final product is a colorless, heavy liquid and should be stored in a sealed ampule to protect it from light and moisture. The reported yield for this method is approximately 44%.

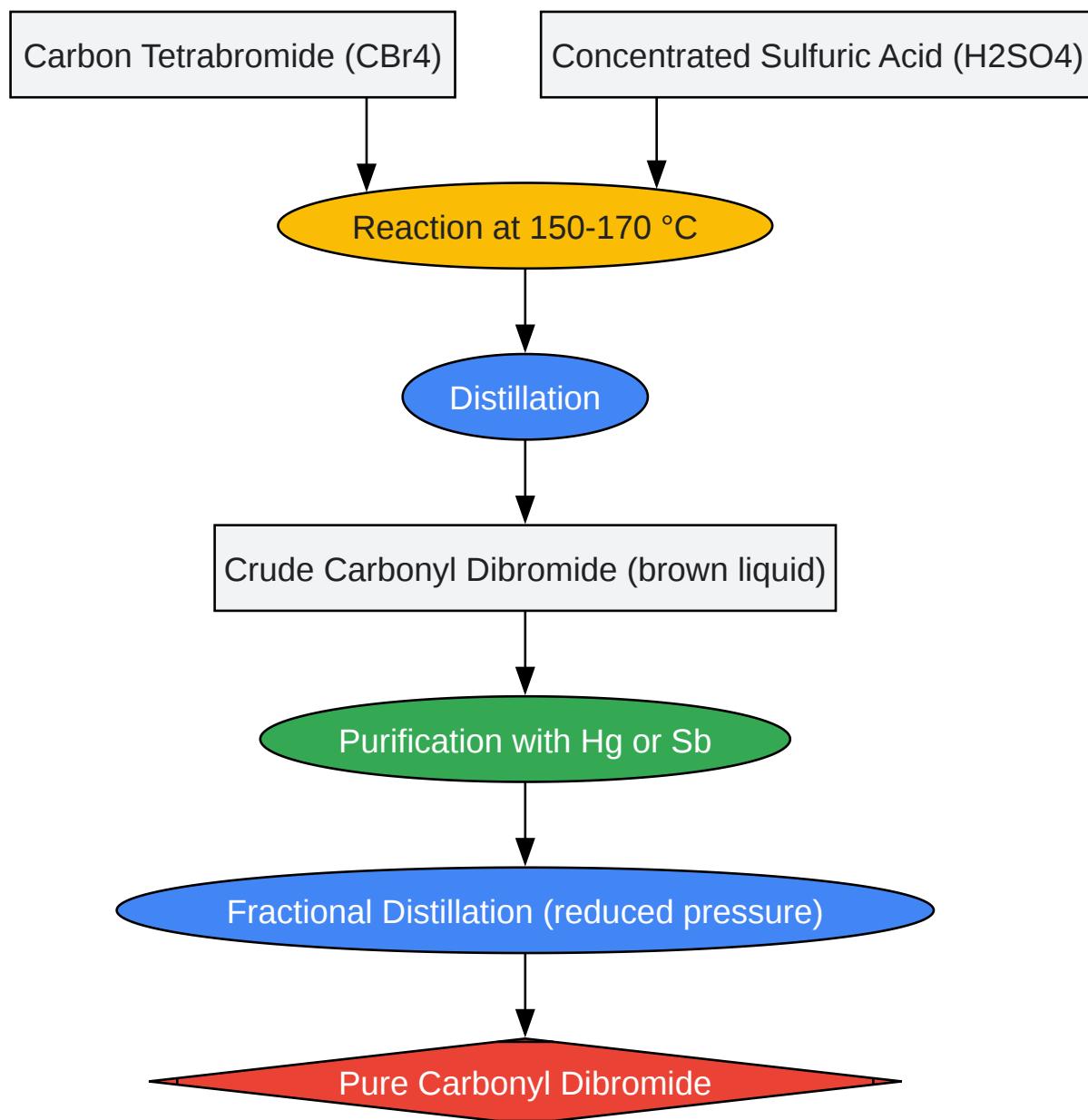
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Figure 1: Workflow for the Synthesis of **Carbonyl Dibromide**.

## Properties of Carbonyl Dibromide

A summary of the key physical and structural properties of **carbonyl dibromide** is presented in the tables below.

## Physical Properties

Property	Value	Reference
Molecular Formula	COBr <sub>2</sub>	
Molar Mass	187.82 g/mol	
Appearance	Colorless, heavy liquid	
Boiling Point	64-65 °C (with decomposition)	
Melting Point	Not available	
Density	~2.5 g/mL	
Solubility	Reacts with water	

## Structural Properties

Parameter	Value	Reference
C=O Bond Length	1.17 Å	
C-Br Bond Length	1.91 Å	
Br-C-Br Bond Angle	112.2°	
O=C-Br Bond Angle	123.9°	

## Spectroscopic Properties

Detailed spectroscopic data is essential for the characterization of **carbonyl dibromide**. While some data is available in the literature, specific numerical values for NMR and a detailed mass spectrum are not readily accessible in all databases.

- Infrared (IR) Spectroscopy: The carbonyl group (C=O) in **carbonyl dibromide** exhibits a strong stretching vibration. The primary vibrational frequencies are listed below.

Vibrational Mode	Frequency (cm <sup>-1</sup> )
C=O stretch	1828
CBr <sub>2</sub> symmetric stretch	425
CBr <sub>2</sub> scissoring	181
CBr <sub>2</sub> asymmetric stretch	757

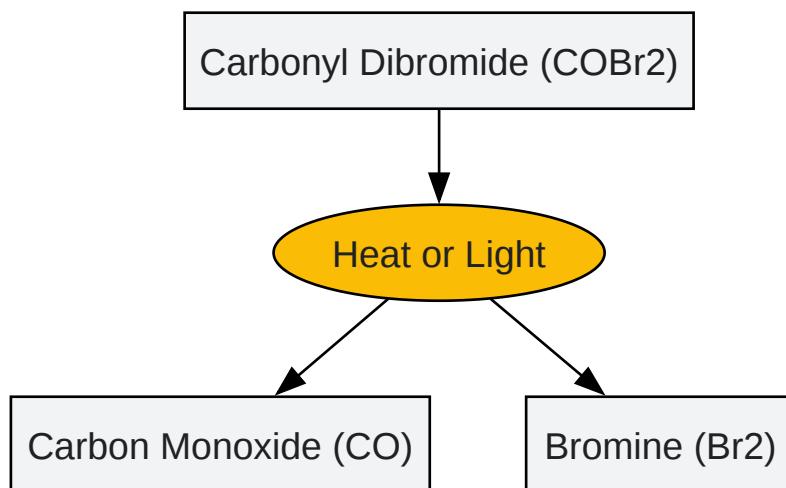
- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>13</sup>C and <sup>17</sup>O NMR spectra have been reported for **carbonyl dibromide**. The carbonyl carbon in acyl bromides typically resonates in the range of 160-185 ppm in <sup>13</sup>C NMR. The <sup>17</sup>O NMR chemical shift for carbonyl groups in similar compounds can be found in a broad range, often between 500 and 600 ppm. However, the precise chemical shifts for COBr<sub>2</sub> are not available in the searched literature.
- Mass Spectrometry (MS): The electron impact mass spectrum of **carbonyl dibromide** has been reported. Due to the isotopic distribution of bromine (<sup>79</sup>Br and <sup>81</sup>Br), the molecular ion peak and bromine-containing fragment ions will appear as characteristic clusters of peaks.

## Chemical Properties and Reactivity

**Carbonyl dibromide** is a reactive compound, susceptible to decomposition and hydrolysis, and serves as a valuable reagent in chemical synthesis.

## Decomposition

**Carbonyl dibromide** is sensitive to heat and light and can decompose into carbon monoxide and elemental bromine.

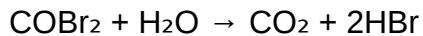


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Figure 2: Decomposition Pathway of **Carbonyl Dibromide**.

## Hydrolysis

**Carbonyl dibromide** reacts with water to produce carbon dioxide and hydrogen bromide.



## Reaction with Metal Oxides

A significant application of **carbonyl dibromide** is in the synthesis of metal bromides and oxide bromides from their corresponding metal oxides. This reaction is driven by the formation of the thermodynamically stable carbon dioxide.

Materials:

- Metal oxide (e.g., V<sub>2</sub>O<sub>5</sub>, MoO<sub>3</sub>, Sm<sub>2</sub>O<sub>3</sub>)
- **Carbonyl dibromide** (COBr<sub>2</sub>)
- Carius tube (a heavy-walled glass tube that can be sealed)

Procedure:

- A sample of the metal oxide is placed in a Carius tube.

- An eight-fold excess of **carbonyl dibromide** is added to the tube.
- The Carius tube is sealed and heated to 125 °C for an extended period (e.g., 10 days) to ensure the complete reaction of the metal oxide.
- After cooling, the volatile byproducts (CO<sub>2</sub>, CO, and excess COBr<sub>2</sub>) are removed, yielding the pure metal bromide or oxide bromide in high yield.

Figure 3: General Reaction of **Carbonyl Dibromide** with Metal Oxides.

## Safety and Handling

**Carbonyl dibromide** is a toxic and corrosive substance that should be handled with appropriate safety precautions in a well-ventilated fume hood. It is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place, protected from light.

## Conclusion

This technical guide has provided a detailed overview of the synthesis and properties of **carbonyl dibromide**. The experimental protocols for its preparation and its use in the synthesis of metal bromides offer valuable practical information for researchers. The tabulated physical and structural data, along with an outline of its spectroscopic and chemical properties, serve as a solid foundation for its application in various synthetic endeavors. Further research to fully characterize its spectroscopic properties would be a valuable addition to the existing literature.

- To cite this document: BenchChem. [Synthesis and Properties of Carbonyl Dibromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3054279#synthesis-and-properties-of-carbonyl-dibromide\]](https://www.benchchem.com/product/b3054279#synthesis-and-properties-of-carbonyl-dibromide)

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